(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride
Description
(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride (CAS No. 1332765-70-4) is a heterocyclic compound with a molecular formula of C₉H₂₁Cl₂N₃O and a molecular weight of 258.19 g/mol . It features a piperidin-3-yl moiety linked to an acetamide backbone substituted with a dimethylamino group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-(dimethylamino)-N-[(3S)-piperidin-3-yl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-12(2)7-9(13)11-8-4-3-5-10-6-8;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSONBDTSYGLSG-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1CCCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)N[C@H]1CCCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride is the thymidylate kinase of Mycobacterium tuberculosis. Thymidylate kinase plays a crucial role in the DNA synthesis pathway of the bacterium, making it a potential target for antimicrobial drugs.
Mode of Action
The compound interacts with thymidylate kinase, inhibiting its activity. This inhibition disrupts the DNA synthesis pathway, potentially leading to the death of the bacterium.
Biochemical Pathways
The affected pathway is the DNA synthesis pathway in Mycobacterium tuberculosis. By inhibiting thymidylate kinase, the compound disrupts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis. The downstream effects include disruption of DNA replication and cell division, potentially leading to cell death.
Result of Action
The result of the compound’s action is the inhibition of thymidylate kinase, leading to disruption of DNA synthesis and potential death of Mycobacterium tuberculosis. This makes the compound a potential candidate for the development of new antimicrobial drugs.
Biological Activity
(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride, also known by its CAS number 1432679-27-0, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, anticancer, and neuroprotective effects, supported by research findings and case studies.
Chemical Structure
The chemical formula of this compound is . The structural representation is essential for understanding its interaction with biological targets.
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Research has shown that various derivatives of piperidine compounds exhibit MIC values ranging from 20 µM to 70 µM against E. coli and S. aureus . In particular, this compound was noted for its effectiveness against multi-drug resistant strains.
- Comparative Efficacy : In a comparative study, traditional antibiotics such as ceftriaxone demonstrated lower MIC values (4 µM against S. aureus) compared to the tested piperidine derivatives, indicating that while the compound is effective, it may require optimization for enhanced potency .
Anticancer Properties
The compound has also been investigated for its potential in cancer therapy:
- Cytotoxicity Studies : In vitro studies revealed that certain piperidine derivatives showed cytotoxic effects on cancer cell lines, with some exhibiting better performance than established chemotherapeutic agents like bleomycin . The mechanism of action appears to involve apoptosis induction in tumor cells.
- Targeting Mechanisms : The activation of muscarinic acetylcholine receptors (M3R) by related compounds has been linked to enhanced cell proliferation and resistance to apoptosis in colorectal cancer cells . This suggests a dual role in potentially promoting cancer cell growth while providing therapeutic avenues through receptor modulation.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of Alzheimer's disease:
- Cholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown . This inhibition is crucial for enhancing cholinergic signaling in neurodegenerative conditions.
- Structure-Activity Relationship : Studies have indicated that modifications to the piperidine structure can enhance the selectivity and potency of these inhibitors, which is vital for developing effective treatments for Alzheimer's disease .
Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antibacterial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Inhibits cholinesterases |
Case Studies
- Antibacterial Efficacy : A study conducted on piperidine derivatives demonstrated their activity against resistant bacterial strains, highlighting the need for further exploration into their antimicrobial mechanisms .
- Cancer Cell Studies : Research on FaDu hypopharyngeal tumor cells revealed that certain modifications to the piperidine scaffold significantly enhanced cytotoxicity compared to standard treatments .
- Alzheimer's Disease Models : Investigations into dual cholinesterase inhibitors have shown promising results in improving cognitive functions in animal models, suggesting potential therapeutic applications for neurodegenerative diseases .
Comparison with Similar Compounds
Tert-Butyl 4-((3-Chloro-4-Fluorobenzyl)Amino)Piperidine-1-Carboxylate (CAS 1349716-10-4)
(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS 71697-89-7)
- Molecular Formula : C₅H₁₃N₃O·2HCl
- Key Differences : Linear pentanamide backbone with two amine groups instead of a cyclic piperidine.
- Safety Profile: Limited toxicological data available; precautionary measures (e.g., avoiding inhalation) are recommended due to unstudied hazards .
Functional Analogues in Pharmaceutical and Agrochemical Contexts
Dimethenamid-P (CAS 163515-14-8)
- Structure : (S)-2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide
- Key Differences: Chloro and thienyl substituents instead of dimethylamino-piperidine.
- Application : Herbicide targeting weed control in crops, contrasting with the CNS-focused applications of the target compound .
Alachlor (CAS 15972-60-8)
- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
- Key Differences : Ethylphenyl and methoxymethyl groups confer herbicidal activity.
- Regulatory Status : Listed in pesticide registries, highlighting its environmental persistence compared to the target compound’s pharmaceutical niche .
Comparative Data Table
Key Research Findings
Structural Flexibility vs. Specificity : The piperidine ring in the target compound allows for stereoselective interactions with biological targets, unlike the rigid thienyl or ethylphenyl groups in agrochemical analogs .
Solubility and Bioavailability : The dihydrochloride salt form of the target compound enhances aqueous solubility compared to neutral analogs like alachlor, which require formulation adjuvants for field application .
Toxicity Profiles : While agrochemical analogs (e.g., dimethenamid-P) have well-documented ecotoxicological risks, the target compound’s hazards remain understudied, necessitating precautionary handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
